3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene
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Overview
Description
3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene is a tricyclic compound that has garnered interest due to its structural similarity to corticosteroids and its potential applications in various fields of scientific research. This compound is characterized by the presence of a ketone group at the third position and a methoxy group at the seventh position on the hexahydrophenanthrene skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene typically involves the following steps :
Starting Material: The synthesis begins with 6-methoxy-1-tetralone, which is readily synthesized from β-naphthol.
Michael Addition: The Michael reaction of 6-methoxy-1-tetralone with methyl vinyl ketone in the presence of triethylamine yields the tricyclic methoxy ketone.
Vinylmagnesium Bromide Addition: The tricyclic methoxy ketone is then treated with vinylmagnesium bromide in tetrahydrofuran to produce 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol.
Oxidation: Oxidation of the vinyl alcohol using peracetic acid results in the formation of 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol-8-dioxide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or epoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on calcium carbonate is employed for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol-8-dioxide.
Reduction: 3-ethyl-7-methoxy-1,2,3,4,4a,9,10,10a-octahydrophenanthrenol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of corticosteroid analogs.
Biology: Investigated for its potential biological activity, including corticoid activity.
Medicine: Potential use in the development of new therapeutic agents due to its structural similarity to corticosteroids.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene involves its interaction with molecular targets similar to those of corticosteroids. The compound may bind to corticosteroid receptors, influencing gene expression and modulating inflammatory responses. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-Keto-7-methoxy-1,2,3,4-tetrahydrophenanthrene .
- 7-Methoxy-8-acetyl-1,2,3,4-tetrahydrophenanthrene .
- 7-Methoxy-9-acetyl-1,2,3,4-tetrahydrophenanthrene .
Uniqueness
3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene is unique due to its tricyclic structure and the presence of both a ketone and a methoxy group, which confer distinct chemical reactivity and potential biological activity compared to its similar compounds.
Properties
IUPAC Name |
7-methoxy-2,9,10,10a-tetrahydro-1H-phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-13-6-7-14-11(8-13)3-2-10-4-5-12(16)9-15(10)14/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWAOBDSGAUOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC(=O)CCC3CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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